
4-(4-Fluorobenzenesulfonyl)butylamine
Overview
Description
4-(4-Fluorobenzenesulfonyl)butylamine is an organic compound with the molecular formula C10H14FNO2S and a molecular weight of 231.29 g/mol It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group, which is further connected to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzenesulfonyl)butylamine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonyl)butylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)butylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the sulfonyl group.
Butylamine: Lacks the fluorobenzene and sulfonyl groups.
4-Fluorobenzenesulfonamide: Contains a sulfonamide group instead of a butylamine chain
Uniqueness
4-(4-Fluorobenzenesulfonyl)butylamine is unique due to the combination of its fluorobenzene ring, sulfonyl group, and butylamine chain. This unique structure imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above .
Biological Activity
Overview
4-(4-Fluorobenzenesulfonyl)butylamine is an organic compound with the molecular formula CHFNOS and a molecular weight of 231.29 g/mol. It is synthesized from the reaction of 4-fluorobenzenesulfonyl chloride with butylamine, typically in the presence of a base like triethylamine. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and as a research tool in various biochemical studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues within the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atom enhances the compound's binding affinity and specificity for its targets.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its role in inhibiting various enzymes, potentially impacting metabolic pathways.
- Protein Interactions : It serves as a valuable tool in research for studying protein interactions and dynamics due to its ability to modulate enzyme activity .
Structure-Activity Relationship Studies
Research has explored the structure-activity relationships (SAR) of sulfonamide derivatives similar to this compound. For instance, studies on bis-sulfonamide SHIP1 activators have shown that modifications at specific positions can significantly alter biological activity, indicating that small structural changes can lead to enhanced enzyme inhibition .
Behavioral Studies
A study investigated the effects of sulfonamide derivatives on nicotine-induced behavioral sensitization in mice. The results indicated that compounds similar to this compound could attenuate nicotine-induced behaviors, suggesting potential applications in addiction treatment .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Contains sulfonyl and butylamine groups | Enzyme inhibitor, potential therapeutic applications |
4-Fluorobenzylamine | Lacks sulfonyl group | Limited biological activity compared to butylamine derivative |
Butylamine | Simple amine | Minimal interaction with target enzymes |
4-Fluorobenzenesulfonamide | Contains sulfonamide group | Known for carbonic anhydrase inhibition |
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEBBTLPWRFBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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